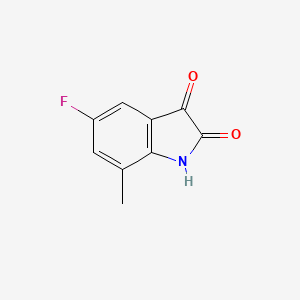

5-Fluoro-7-methyl isatin

Übersicht

Beschreibung

5-Fluoro-7-methyl isatin is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is used for research and development purposes . It has been reported as the precursor of the Sunitinib (Sutent) drug, which has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .

Synthesis Analysis

The synthesis of isatin derivatives, including 5-Fluoro-7-methyl isatin, often involves nucleophilic addition reactions to the third position keto group . For instance, isatin derivatives containing the spiroxindole component have been synthesized via a three-component reaction comprising isatin, amino acids, and but-2-ynedioates in an aqueous medium employing microwave irradiation with base- and catalyst-free conditions .Molecular Structure Analysis

The 5-Fluoro-7-methyl isatin molecule contains a total of 20 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aromatic) .Chemical Reactions Analysis

Electrochemical characterization of isatin-thiosemicarbazone derivatives, which could include 5-Fluoro-7-methyl isatin, has demonstrated an irreversible oxidation process. The generation of isatin and thiourea moieties are proposed as the final oxidation products . The cyclic voltammograms also demonstrate irreversible reduction processes .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Isatin derivatives, including 5-Fluoro-7-methyl isatin, have been identified as broad-spectrum antiviral agents . Over the last fifty years, suitably functionalized isatin has shown remarkable and broad-spectrum antiviral properties . This makes it a valuable compound in the development of antiviral therapies.

Drug Discovery

Isatin is an opulent heterocycle that has been proven to provide tremendous opportunities in the area of drug discovery . Its derivatives, including 5-Fluoro-7-methyl isatin, can be used as precursors for drug synthesis .

Pharmaceutical Applications

The synthesized macrocyclic complexes of transition metal ions containing isatin and its derivatives as ligand precursors have numerous pharmaceutical applications . These complexes can be used for the synthesis of various organic and inorganic complexes and for designing drugs .

Anti-Inflammatory Applications

Isatin derivatives, including 5-Fluoro-7-methyl isatin, have anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.

Antioxidant Applications

Isatin derivatives also exhibit antioxidant properties . They can be used in the development of treatments for conditions caused by oxidative stress.

Anticancer Applications

Isatin derivatives have been found to have anticancer properties . They can be used in the development of potential anticancer therapies.

Antimicrobial Applications

Isatin derivatives, including 5-Fluoro-7-methyl isatin, have antimicrobial properties . This makes them useful in the development of antimicrobial drugs.

Anticonvulsant Applications

Isatin derivatives also have anticonvulsant properties . They can be used in the development of treatments for conditions characterized by convulsions or seizures.

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 5-Fluoro-7-methyl isatin . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Wirkmechanismus

Target of Action

5-Fluoro-7-methyl isatin, also known as 5-Fluoro-7-methylisatin, is a derivative of isatin, a heterocyclic compound. Isatin derivatives have been shown to exhibit broad-spectrum antiviral properties . The primary targets of 5-Fluoro-7-methyl isatin are believed to be enzymes involved in viral replication, such as those found in HIV .

Mode of Action

The mode of action of 5-Fluoro-7-methyl isatin involves the establishment of hydrophobic interactions with the target enzyme . The presence of a fluorine atom and a methyl group in the isatin ring contributes to these interactions . These interactions inhibit the function of the target enzyme, thereby preventing the replication of the virus .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro-7-methyl isatin are those involved in viral replication. By inhibiting key enzymes in these pathways, 5-Fluoro-7-methyl isatin disrupts the life cycle of the virus, preventing it from replicating and spreading .

Pharmacokinetics

Studies on similar compounds, such as 5-fluorouracil, suggest that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of the treatment . This involves adjusting the dosage based on the plasma concentration of the drug, which can help to optimize its bioavailability .

Result of Action

The result of the action of 5-Fluoro-7-methyl isatin is the inhibition of viral replication. This can lead to a decrease in the viral load in the body, helping to alleviate the symptoms of the viral infection . In the case of HIV, for example, this can lead to a decrease in the progression of the disease .

Action Environment

The action of 5-Fluoro-7-methyl isatin can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds can influence the efficacy of 5-Fluoro-7-methyl isatin. For instance, certain metal complexes have been shown to enhance the activity of isatin derivatives against certain types of bacteria .

Eigenschaften

IUPAC Name |

5-fluoro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQPVTUKUNIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588417 | |

| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749240-57-1 | |

| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)